Cas no 1191952-85-8 (1H-1,2,3-Triazole-4-methanol, 1-(phenylmethyl)-α,α-bis[1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]-)
1191952-85-8 structure
Product Name:1H-1,2,3-Triazole-4-methanol, 1-(phenylmethyl)-α,α-bis[1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]-
Numéro CAS:1191952-85-8
Le MF:C28H25N9O
Mégawatts:503.557803869247
CID:4464955
Update Time:2025-04-19
1H-1,2,3-Triazole-4-methanol, 1-(phenylmethyl)-α,α-bis[1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]- Propriétés chimiques et physiques
Nom et identifiant
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- 1H-1,2,3-Triazole-4-methanol, 1-(phenylmethyl)-α,α-bis[1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]-
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- Piscine à noyau: 1S/C28H25N9O/c38-28(25-19-35(32-29-25)16-22-10-4-1-5-11-22,26-20-36(33-30-26)17-23-12-6-2-7-13-23)27-21-37(34-31-27)18-24-14-8-3-9-15-24/h1-15,19-21,38H,16-18H2
- La clé Inchi: ODSQWZICPKLZLF-UHFFFAOYSA-N
- Sourire: N1(CC2=CC=CC=C2)C=C(C(C2=CN(CC3=CC=CC=C3)N=N2)(C2=CN(CC3=CC=CC=C3)N=N2)O)N=N1
Propriétés expérimentales
- Dense: 1.34±0.1 g/cm3(Predicted)
- Point de fusion: 178-180 °C(Solv: ethyl acetate (141-78-6); hexane (110-54-3))
- Point d'ébullition: 805.4±75.0 °C(Predicted)
- Le PKA: 8.92±0.29(Predicted)
1H-1,2,3-Triazole-4-methanol, 1-(phenylmethyl)-α,α-bis[1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]- Littérature connexe
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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